molecular formula C16H18ClN B14354768 4,4-Diphenylbut-3-en-1-amine;hydrochloride CAS No. 93007-57-9

4,4-Diphenylbut-3-en-1-amine;hydrochloride

Cat. No.: B14354768
CAS No.: 93007-57-9
M. Wt: 259.77 g/mol
InChI Key: MKDPIZMDNQOCAC-UHFFFAOYSA-N
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Description

4,4-Diphenylbut-3-en-1-amine;hydrochloride is an organic compound that features a butenyl chain substituted with two phenyl groups and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenylbut-3-en-1-amine;hydrochloride typically involves a multi-step process. One common method starts with the preparation of 4,4-Diphenyl-3-buten-2-one using a Grignard reaction. This involves reacting ethyl acetoacetate with phenylmagnesium bromide to form the intermediate, which is then converted to the desired ketone . The ketone is then subjected to reductive amination to introduce the amine group, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenylbut-3-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4,4-Diphenylbut-3-en-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diphenylbut-3-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Diphenylbut-3-en-1-amine;hydrochloride is unique due to its specific structural features, such as the butenyl chain with phenyl substitutions and the presence of an amine group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

93007-57-9

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

4,4-diphenylbut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-12H,7,13,17H2;1H

InChI Key

MKDPIZMDNQOCAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCN)C2=CC=CC=C2.Cl

Origin of Product

United States

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